Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro and amino groups, as well as an ester functional group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions
Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Amination: The amino group can be introduced by reacting the chlorinated quinoline with 3-chloroaniline under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohols.
Substitution: Amino or thiol-substituted quinolines.
Scientific Research Applications
Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, disrupting cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include DNA gyrase in bacteria and topoisomerase in cancer cells.
Comparison with Similar Compounds
Ethyl 7-chloro-4-[(3-chlorophenyl)amino]-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline-3-carboxylic acid: A precursor for various pharmaceuticals.
8-Hydroxyquinoline: Known for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16Cl2N2O2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
ethyl 7-chloro-4-(3-chloroanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)15-10-22-17-11(2)16(21)8-7-14(17)18(15)23-13-6-4-5-12(20)9-13/h4-10H,3H2,1-2H3,(H,22,23) |
InChI Key |
NUCJPGAJLCEBDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC(=CC=C3)Cl)Cl)C |
Origin of Product |
United States |
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